molecular formula C₂₀H₂₈INO₂ B1156782 Apo-ipratropium Iodide

Apo-ipratropium Iodide

货号: B1156782
分子量: 441.35
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apo-ipratropium Iodide, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈INO₂ and its molecular weight is 441.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Management of Asthma

Apo-ipratropium iodide is commonly used as an adjunct therapy in the management of acute asthma exacerbations. It is particularly effective when combined with beta2-agonists, leading to improved lung function. Studies have shown that the addition of ipratropium to beta2-agonist therapy results in:

  • Improvement in Forced Expiratory Volume (FEV1) : A meta-analysis indicated a pooled improvement of 7.3% in FEV1 and a 22.1% improvement in peak expiratory flow rates among patients receiving the combination therapy compared to those receiving beta2-agonists alone .
  • Reduction in Hospitalization Rates : The relative risk of hospitalization was found to be 0.80 among adults treated with ipratropium, suggesting a significant reduction in the need for hospital admission during acute exacerbations .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, this compound serves as a bronchodilator, providing symptomatic relief from bronchospasm associated with chronic bronchitis and emphysema. Its mechanism involves antagonism of muscarinic acetylcholine receptors, leading to bronchodilation and reduced secretions . Clinical trials have demonstrated:

  • Enhanced Pulmonary Function : Inhaled ipratropium has been shown to improve pulmonary function tests significantly when used as part of a regimen for COPD management .
  • Long-term Maintenance Therapy : While ipratropium is not typically used as a first-line treatment, it plays a crucial role in maintaining long-term control of symptoms in COPD patients .

Drug Delivery Systems

Recent studies have explored the potential of this compound in drug delivery systems, particularly through radiolabeling techniques for imaging purposes. The synthesis and radiolabeling of ipratropium for use as positron emission tomography (PET) ligands have been investigated, which could enhance the understanding of drug deposition in the lungs during inhalation therapy . This application may lead to better-targeted therapies and improved patient outcomes.

Imaging Techniques

The use of this compound as a tracer in imaging studies has gained attention. By utilizing radiolabeled compounds, researchers can visualize and quantify the distribution of inhaled medications within the respiratory system . This approach not only aids in understanding pharmacokinetics but also assists in optimizing dosing regimens for individual patients.

Case Studies and Clinical Findings

Several case studies highlight the efficacy and safety profile of this compound:

  • A double-blind study involving patients with chronic bronchitis showed significant improvement in FEV1 following treatment with ipratropium, with no adverse reactions reported .
  • In emergency settings, the addition of ipratropium to standard asthma treatment protocols has been associated with improved clinical outcomes without increasing the length of hospital stay or adverse events .

Data Summary Table

Application AreaFindings/Outcomes
Asthma Management- 7.3% improvement in FEV1 with combination therapy
- Relative risk of hospitalization: 0.80
COPD Treatment- Significant improvement in pulmonary function tests
Drug Delivery Systems- Potential for enhanced targeting via radiolabeled PET ligands
Imaging Techniques- Visualization of drug deposition aiding pharmacokinetic studies

属性

分子式

C₂₀H₂₈INO₂

分子量

441.35

同义词

(1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-((2-phenylpropenoyl)oxy)-8-azoniabicyclo[3.2.1]octane Iodide;  (3-​endo,​8-​syn)​-8-​Methyl-​8-​(1-​methylethyl)​-​3-​[(1-​oxo-​2-​phenyl-​2-​propen-​1-​yl)​oxy]​-8-​azoniabicyclo[3.2.1]​octane Iodide;  (3-end

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。